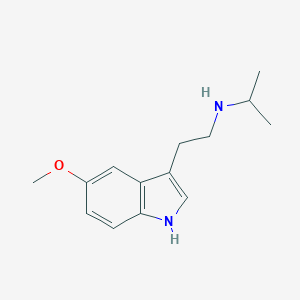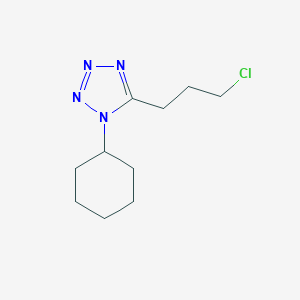
Ketoprofeno-d3
Descripción general
Descripción
Ketoprofen-d3 is a deuterated form of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). It is primarily used as an analytical standard in various scientific research applications .
Aplicaciones Científicas De Investigación
Ketoprofen-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Standard: Used as an internal standard in mass spectrometry and chromatography for the quantification of ketoprofen in various samples.
Drug Metabolism Studies: Employed in pharmacokinetic studies to understand the metabolism and distribution of ketoprofen in biological systems.
Protein-Ligand Interactions: Utilized in studies investigating the binding interactions between ketoprofen and target proteins.
Enzyme Kinetics: Used to study the inhibition of cyclooxygenase (COX) enzymes by ketoprofen.
Environmental Analysis: Applied in the detection and quantification of ketoprofen in environmental samples such as water and soil.
Mecanismo De Acción
Target of Action
Ketoprofen-d3, like its parent compound Ketoprofen, primarily targets the enzymes Prostaglandin G/H synthase 1 and 2 , also known as Cyclooxygenase-1 and -2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .
Mode of Action
Ketoprofen-d3 exerts its therapeutic effects by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response and associated symptoms . The blocking of cyclooxygenase enzyme is reversible .
Biochemical Pathways
The primary biochemical pathway affected by Ketoprofen-d3 is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, Ketoprofen-d3 disrupts the synthesis of prostaglandins from arachidonic acid . This leads to a decrease in prostaglandin levels, which in turn reduces inflammation, pain, and fever .
Result of Action
The molecular and cellular effects of Ketoprofen-d3 are primarily related to its anti-inflammatory action. By inhibiting the synthesis of prostaglandins, Ketoprofen-d3 can reduce inflammation and associated symptoms such as pain and fever . In addition, it has been shown to induce apoptosis and inhibit autophagy in certain cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ketoprofen-d3. For instance, it has been cited as an environmental contaminant that raises concerns for ecological well-being . Its presence in the environment can potentially affect various organisms and disrupt ecological functions
Análisis Bioquímico
Biochemical Properties
Ketoprofen-d3, like its parent compound Ketoprofen, is known to inhibit the cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the synthesis of prostaglandins . Prostaglandins are bioactive lipids that play crucial roles in inflammation and pain signaling. By inhibiting these enzymes, Ketoprofen-d3 can reduce the production of prostaglandins, thereby alleviating inflammation and pain .
Cellular Effects
In cellular contexts, Ketoprofen-d3 has been shown to influence various cellular processes. For instance, it has been found to significantly reduce the ability of individual cells to produce antibodies . This suggests that Ketoprofen-d3 may have immunomodulatory effects, potentially influencing immune responses at the cellular level .
Molecular Mechanism
The molecular mechanism of action of Ketoprofen-d3 is primarily through the inhibition of the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, Ketoprofen-d3 prevents the synthesis of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ketoprofen-d3 can change over time. For instance, it has been observed that the ability of an individual cell to produce antibodies and antibody-mediated immune responses is suppressed by Ketoprofen, suggesting that it is immunosuppressive .
Dosage Effects in Animal Models
In animal models, the effects of Ketoprofen-d3 can vary with different dosages. For instance, in mice, Ketoprofen at doses of 1 mg/kg/day and 5 mg/kg/day for seven days has been shown to significantly reduce the ability of individual cells to produce antibodies .
Metabolic Pathways
Ketoprofen-d3, like Ketoprofen, is involved in the arachidonic acid metabolic pathway . It interacts with the cyclooxygenase enzymes (COX-1 and COX-2), inhibiting their activity and thereby reducing the production of prostaglandins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ketoprofen-d3 involves the incorporation of deuterium atoms into the ketoprofen molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents . The reaction typically occurs under mild conditions to ensure the selective incorporation of deuterium atoms without affecting the overall structure of the molecule .
Industrial Production Methods
Industrial production of Ketoprofen-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Ketoprofen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketoprofen-d3 into alcohols or other reduced forms.
Substitution: Substitution reactions can replace functional groups on the benzene ring or the propionic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of benzophenone derivatives and carboxylic acids.
Reduction: Formation of alcohols and reduced ketones.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Ketoprofen: The non-deuterated form of Ketoprofen-d3, used as an NSAID for pain and inflammation.
Ibuprofen-d3: Another deuterated NSAID used as an analytical standard.
Naproxen-d3: A deuterated form of naproxen, used similarly in research.
Uniqueness
Ketoprofen-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for more accurate quantification and tracing in mass spectrometry and other analytical techniques . This makes Ketoprofen-d3 particularly valuable in pharmacokinetic studies and environmental analysis .
Propiedades
IUPAC Name |
2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159490-55-8 | |
| Record name | 159490-55-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)


![Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B123838.png)


![4-Amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid](/img/structure/B123842.png)






